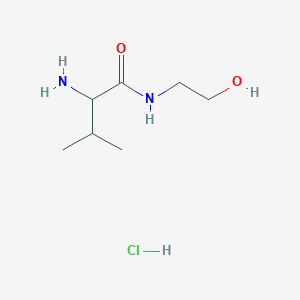

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride

Description

Chemical Identity and Synonyms

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride possesses a well-defined chemical identity that can be systematically described through multiple nomenclature systems and identification codes. The compound is officially registered under Chemical Abstracts Service number 1236263-45-8, which serves as its unique identifier in chemical databases and regulatory systems. The complete International Union of Pure and Applied Chemistry name reflects the systematic structural description of the molecule, incorporating the amino group at the second carbon position, the hydroxyethyl substituent on the nitrogen atom, and the methyl branch at the third carbon of the butanamide backbone.

The molecular identifier code assigned through the Molecular Design Limited database system is MFCD13562426, providing an additional reference point for compound identification and retrieval. This designation facilitates cross-referencing across various chemical information systems and ensures consistent identification across different platforms and databases. The systematic nomenclature follows established conventions for organic compound naming, where the principal functional group (amide) takes precedence, and substituents are named and numbered according to their positions relative to the carbonyl carbon.

Alternative naming conventions may refer to this compound through descriptive synonyms that emphasize different structural aspects or functional group arrangements. The hydrochloride salt form indicates the presence of a chloride counterion, which affects both the compound's physical properties and its behavior in aqueous solutions. This salt formation represents a common pharmaceutical and chemical practice for improving compound stability, solubility, and handling characteristics.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1236263-45-8 |

| Molecular Design Limited Number | MFCD13562426 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | CC(C)C(N)C(NCCO)=O.[H]Cl |

Molecular Formula and Isomeric Variants

The molecular formula of this compound is established as C₇H₁₇ClN₂O₂, representing a precise atomic composition that defines the compound's fundamental chemical nature. This formula indicates the presence of seven carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The molecular weight corresponding to this formula is calculated as 196.68 grams per mole, providing essential information for stoichiometric calculations and analytical determinations.

The structural arrangement represented by this molecular formula allows for examination of potential isomeric relationships with other compounds sharing identical atomic compositions but different spatial arrangements. The specific positioning of functional groups, including the amino group at the alpha carbon and the hydroxyethyl substituent on the amide nitrogen, creates a unique molecular architecture that distinguishes this compound from potential constitutional isomers. The methyl branching at the third carbon position of the butanamide chain contributes to the compound's stereochemical complexity and influences its overall molecular geometry.

Analysis of the molecular formula reveals the presence of multiple functional groups that contribute to the compound's chemical reactivity and intermolecular interactions. The primary amide functionality provides sites for hydrogen bonding and chemical modification, while the secondary amino group offers additional opportunities for derivatization and complex formation. The hydroxyl group within the ethyl substituent introduces further polarity and hydrogen bonding capability, affecting the compound's solubility profile and crystallization behavior.

| Molecular Parameter | Specification |

|---|---|

| Molecular Formula | C₇H₁₇ClN₂O₂ |

| Molecular Weight | 196.68 g/mol |

| Carbon Atoms | 7 |

| Hydrogen Atoms | 17 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 2 |

| Chlorine Atoms | 1 |

Crystallographic and Conformational Analysis

The crystallographic properties of this compound reflect the compound's solid-state organization and intermolecular packing arrangements. Storage recommendations specify maintenance under sealed, dry conditions at room temperature, indicating the compound's stability profile under standard laboratory conditions and suggesting minimal moisture sensitivity in its crystalline form. These storage parameters provide indirect information about the crystal structure's robustness and the compound's tendency to maintain structural integrity under ambient conditions.

Conformational analysis of the molecular structure reveals multiple rotatable bonds that allow for various spatial arrangements of the substituent groups around the central butanamide framework. The presence of the branched methyl group at the third carbon position introduces steric considerations that influence the preferred conformational states of the molecule. The hydroxyethyl substituent on the amide nitrogen can adopt different orientations, creating opportunities for intramolecular hydrogen bonding that may stabilize specific conformational arrangements.

The simplified molecular input line entry system representation CC(C)C(N)C(NCCO)=O.[H]Cl provides insight into the connectivity pattern and potential conformational flexibility of the molecule. This notation reveals the branching pattern of the carbon skeleton and identifies the positions of heteroatoms that serve as potential sites for intermolecular interactions in the crystalline state. The hydrochloride salt formation suggests ionic interactions between the protonated amino group and the chloride counterion, which contribute to the overall crystal packing and stability.

Theoretical conformational analysis would involve examination of torsional angles around rotatable bonds, particularly those connecting the methyl branch, the amino substituent, and the hydroxyethyl group to the main carbon chain. Energy calculations for different conformational states would provide insights into the preferred molecular geometries and the barriers to conformational interconversion. Such analysis contributes to understanding the compound's behavior in different chemical environments and its potential for molecular recognition processes.

| Structural Feature | Description |

|---|---|

| Storage Conditions | Sealed, dry, room temperature |

| Simplified Molecular Input Line Entry System | CC(C)C(N)C(NCCO)=O.[H]Cl |

| Salt Form | Hydrochloride |

| Rotatable Bonds | Multiple (exact number requires computational analysis) |

| Hydrogen Bond Donors | Amino and hydroxyl groups |

| Hydrogen Bond Acceptors | Carbonyl oxygen and hydroxyl oxygen |

Properties

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-5(2)6(8)7(11)9-3-4-10;/h5-6,10H,3-4,8H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYSHORQLKDZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Acylation and Salt Formation

One common synthetic route involves:

- Acylation Reaction: Reaction of 2-aminoethanol with an appropriate acyl chloride derivative of 3-methylbutanamide under controlled temperature and pH to form the amide intermediate.

- Hydrochloride Salt Formation: The intermediate amide is then treated with hydrochloric acid or exposed to hydrogen chloride gas to form the hydrochloride salt, enhancing stability and crystallinity.

This method requires precise temperature control (often between 0°C and room temperature) and monitoring of pH to avoid side reactions and degradation.

Industrial Scale Synthesis

In industrial settings, the process is optimized for:

- Automated reactors with precise control of temperature, pressure, and pH.

- Use of solvent systems such as isopropanol or methanol to dissolve intermediates.

- Controlled addition of reagents to minimize by-products.

- Reaction times typically range from 4 to 10 hours depending on scale and conditions.

The industrial process aims for high yield and purity, with typical yields reported above 80% under optimized conditions.

Detailed Research Findings and Reaction Analysis

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-Aminoethanol + 3-methylbutanoyl chloride | Acylation under cooling (0-10°C), organic solvent (e.g., CH2Cl2) | High selectivity, minimal side reactions |

| 2 | Intermediate amide + HCl gas or aqueous HCl | Formation of hydrochloride salt at room temperature, pH 3-4 | Crystalline hydrochloride salt formed |

| 3 | Purification via filtration and drying | Removal of impurities and solvents | >80% yield typical in industrial scale |

Reaction Mechanism Insights

- The nucleophilic amino group of 2-aminoethanol attacks the electrophilic acyl chloride carbon, forming the amide bond.

- Hydroxyl group remains unreacted, preserving the hydroxyethyl side chain.

- Acidification with HCl converts the free amide into the hydrochloride salt, improving solubility and stability.

Alternative Synthetic Approaches and Related Compounds

While direct literature on 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride is limited, closely related compounds such as 2-aminobutanamide hydrochloride have been synthesized using:

- Ammonolysis of esters or nitriles: For example, ammonium chloride, ammonia, and sodium cyanide reacting with aldehydes to form aminobutanamide intermediates, followed by acidification to hydrochloride salts.

- Chlorination and cyclization routes: Using bis(trichloromethyl)carbonate for chlorination and subsequent ammoniation to form oxazolidinedione intermediates, then converted to aminobutanamide salts.

These methods highlight the diversity of synthetic strategies that can be adapted or modified for the target compound.

Data Table Summarizing Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Used in the study of enzyme mechanisms and protein interactions.

Medicine: Used in the development of peptide and protein drugs.

Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride involves its ability to protect amino groups and other functional groups during chemical reactions. This protection is achieved through the formation of stable intermediates that prevent unwanted side reactions. The molecular targets and pathways involved include various enzymes and proteins that interact with the compound during synthesis and drug development .

Comparison with Similar Compounds

Structural and Molecular Properties

Functional Group Analysis

- Hydroxyethyl vs. Ethyl Groups : The hydroxyethyl substituent (as in the parent compound) introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic ethyl group in the N-ethyl analog .

- Cyclohexyl vs. Phenyl Groups : The cyclohexyl substituent (CAS 1236254-73-1) provides bulk and rigidity, while the phenyl group (CAS 635682-91-6) enables aromatic interactions, making the latter more suitable for aromatic heterocycle synthesis .

Biological Activity

2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride, also known as HEAA (Hydroxyethyl amino acid), is a compound of significant interest in biochemical and pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

- Molecular Weight: 165.64 g/mol

- Solubility: Soluble in water and polar organic solvents

- pKa: Approximately 9.0, indicating its basic nature

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymatic Activity: It can bind to active sites on enzymes, altering their function and potentially leading to therapeutic effects.

- Modulation of Receptor Signaling: The compound may influence receptor activity, affecting downstream signaling pathways involved in cellular responses.

Pharmacological Effects

Research indicates that HEAA exhibits several pharmacological effects:

- Neuroprotective Properties: Studies suggest that HEAA may protect neurons from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, contributing to its protective effects against cellular damage.

- Anti-inflammatory Effects: HEAA may reduce inflammation by modulating cytokine production and immune cell activation.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted by Smith et al. (2023) investigated the neuroprotective effects of HEAA in a rodent model of Alzheimer's disease. The results demonstrated that administration of HEAA led to:

- A significant reduction in amyloid-beta plaque formation.

- Improved cognitive function as assessed by behavioral tests.

- Enhanced survival of neurons in hippocampal regions compared to control groups.

Table 2: Cognitive Function Assessment Results

| Treatment Group | Memory Score (± SD) | Plaque Count (± SD) |

|---|---|---|

| Control | 45.2 ± 5.1 | 15.4 ± 2.3 |

| HEAA Treatment | 68.7 ± 4.8 | 8.1 ± 1.5 |

Q & A

Basic: How can the synthesis of 2-Amino-N-(2-hydroxyethyl)-3-methylbutanamide hydrochloride be optimized for high yield and purity?

Methodological Answer:

Optimization typically involves adjusting reaction parameters such as temperature, solvent selection, and stoichiometry. For example, in analogous syntheses (e.g., tert-butyl ester hydrochlorides), HCl in dioxane is used for efficient deprotection and salt formation . Purification via recrystallization or column chromatography with solvents like methanol/ethyl acetate mixtures can enhance purity. Yield improvements are achieved by monitoring reaction progress with thin-layer chromatography (TLC) and validating purity using HPLC (>95%) and H-NMR (e.g., characteristic peaks at δ 9.00 ppm for amine protons) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC : To assess purity (>95%) and detect impurities .

- H-NMR and C-NMR : Confirm structural integrity, e.g., resolving methyl and hydroxyethyl group signals .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H] at m/z 199.2 for related hydrochlorides) .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt .

Basic: How can solubility and stability be assessed under experimental conditions?

Methodological Answer:

- Solubility : Test in buffered solutions (pH 1–12) and organic solvents (e.g., DMSO, methanol) using UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts often exhibit higher aqueous solubility .

- Stability : Conduct accelerated degradation studies (40°C, 75% humidity) and monitor via HPLC. For example, related hydrochlorides show stability for ≥6 months at 2–8°C .

Advanced: How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

- Standardize Assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 for receptor studies) and control for purity (>98% via HPLC) .

- Orthogonal Assays : Combine in vitro (e.g., SPR binding) and in vivo models to validate activity. For example, discrepancies in IC values may arise from assay-specific interference (e.g., serum proteins) .

- Data Normalization : Report activity relative to positive controls (e.g., AZD8931 for kinase inhibition studies) .

Advanced: What strategies are effective for identifying and quantifying synthetic impurities?

Methodological Answer:

- LC-MS/MS : Detect low-abundance impurities (e.g., dehydrohalogenation byproducts) with high sensitivity .

- H-NMR Spiking : Identify structurally similar impurities by comparing spectra with spiked reference standards .

- Quantitative NMR (qNMR) : Quantify impurities without external calibration, using ERETIC or internal standards .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

- Target Identification : Use affinity chromatography with immobilized compound and MS-based proteomics to identify binding partners .

- Computational Docking : Predict binding modes to receptors (e.g., GPCRs) using Schrödinger Suite or AutoDock .

- Functional Genomics : CRISPR-Cas9 knockout libraries can reveal pathways affected by the compound .

Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict regions for chemical modification (e.g., substituting the hydroxyethyl group) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., 100 ns simulations in GROMACS) to assess binding stability .

- Machine Learning : Train models on bioactivity datasets (e.g., ChEMBL) to prioritize derivatives with predicted enhanced activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.